molecular formula C9H15N5 B8750687 (6-Piperidin-1-yl-pyrimidin-4-yl)-hydrazine

(6-Piperidin-1-yl-pyrimidin-4-yl)-hydrazine

Cat. No. B8750687
M. Wt: 193.25 g/mol
InChI Key: GNMVDRDYUPNLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Piperidin-1-yl-pyrimidin-4-yl)-hydrazine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Piperidin-1-yl-pyrimidin-4-yl)-hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Piperidin-1-yl-pyrimidin-4-yl)-hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

(6-piperidin-1-ylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C9H15N5/c10-13-8-6-9(12-7-11-8)14-4-2-1-3-5-14/h6-7H,1-5,10H2,(H,11,12,13)

InChI Key

GNMVDRDYUPNLKB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring and at RT, 17.7 ml (18.2 g, 364.2 mmol) of hydrazine hydrate are added dropwise to a solution of 6.0 g (30.4 mmol) of 4-chloro-6-piperidin-1-ylpyrimidine in 50 ml of ethanol. The reaction solution is stirred at 80° C. for a further 16 h. For work-up, the mixture is concentrated under reduced pressure, the residue is stirred in water, the precipitated solid is filtered off, the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether and the product is dried under reduced pressure.
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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